3-(5-fluoro-1H-indol-3-yl)propan-1-amine physical and chemical properties
3-(5-fluoro-1H-indol-3-yl)propan-1-amine physical and chemical properties
An In-depth Technical Guide to 3-(5-fluoro-1H-indol-3-yl)propan-1-amine
Authored by a Senior Application Scientist
Foreword: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom and an aminopropyl side chain at specific positions can dramatically influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine, a tryptamine analog with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, characterization, and handling.
Molecular Identity and Structure
3-(5-fluoro-1H-indol-3-yl)propan-1-amine is a derivative of tryptamine, characterized by a fluorine atom at the 5-position of the indole ring and a three-carbon aliphatic chain terminating in a primary amine at the 3-position.
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IUPAC Name: 3-(5-fluoro-1H-indol-3-yl)propan-1-amine
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Synonyms: 5-Fluoropropyltryptamine
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Molecular Formula: C₁₁H₁₃FN₂
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Molecular Weight: 192.23 g/mol [1]
The structural backbone is shared by many neurologically active compounds, suggesting its potential interaction with biological targets like serotonin receptors.[2][3][4] The fluorine substituent is a key modification used by medicinal chemists to enhance metabolic stability and modulate electronic properties, which can fine-tune binding affinity and selectivity for its target.
Caption: Molecular structure of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. While extensive experimental data for this specific molecule is not widely published, we can infer many properties from closely related analogs and computational models.
| Property | Value / Description | Source / Basis |
| Molecular Weight | 192.23 g/mol | (Calculated)[1] |
| Exact Mass | 192.1066 g/mol | (Calculated) |
| Appearance | Expected to be a solid or viscous oil at room temperature. | Based on analogs like 3-Amino-1-propanol.[5] |
| Boiling Point | Estimated: ~140-150 °C at 0.5 Torr. | Based on 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine.[1] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. The amine group suggests some solubility in acidic aqueous solutions through salt formation. | General chemical principles. |
| pKa | Estimated: ~9.5 - 10.5 (for the primary amine). | Typical range for primary alkylamines. |
| XLogP3 | 2.9 | Predicted for the isomer 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine.[1] |
Chemical Reactivity and Stability
The reactivity of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine is governed by its two primary functional groups: the indole nucleus and the primary amine.
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Indole Nucleus: The indole ring is an electron-rich aromatic system. The C3 position is the most nucleophilic and is the site of the propyl amine substituent. The nitrogen atom (N1) can be deprotonated by strong bases. The fluorine atom at C5 is an electron-withdrawing group, which can influence the reactivity of the benzene portion of the indole ring.
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Primary Amine: The terminal -NH₂ group is basic and nucleophilic. It will readily react with acids to form ammonium salts, which often have higher water solubility. It can also react with electrophiles such as aldehydes, ketones (to form imines), and acyl chlorides (to form amides).
The compound should be stored in a cool, dry place away from strong oxidizing agents.[6] As an amine, it is incompatible with strong acids and bases.[6]
Caption: Key reactivity pathways for the subject molecule.
Spectroscopic Characterization Protocols
Accurate structural confirmation is paramount. The following section outlines the expected spectroscopic data and generalized protocols for analysis.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information for structural elucidation.
Protocol for ¹H and ¹³C NMR:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
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Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard experiments like COSY, HSQC, and HMBC can be used for unambiguous assignments.
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Analysis: Amine N-H protons often appear as broad signals and their chemical shift is concentration and solvent-dependent.[8] Adding D₂O will cause the N-H signals to disappear, confirming their assignment.[8]
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Indole NH -1 | ~10.8-11.2 | broad singlet | Exchangeable with D₂O. |
| Aromatic H -2 | ~7.1-7.3 | doublet | |
| Aromatic H -4, H-6, H-7 | ~6.8-7.5 | multiplets | Complex splitting due to F-H coupling. |
| Propyl α-CH₂ | ~2.7-2.9 | triplet | Adjacent to indole ring. |
| Propyl γ-CH₂ | ~2.6-2.8 | triplet | Adjacent to amine. |
| Propyl β-CH₂ | ~1.8-2.0 | multiplet |
| Amine NH₂ | ~1.5-3.0 | broad singlet | Exchangeable with D₂O. |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbons | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic Carbons | 100-140 | C-F coupling will be observed. |
| C -5 (with F) | 155-160 | Large one-bond C-F coupling constant. |
| Propyl α-C H₂ | ~25-30 | |
| Propyl β-C H₂ | ~30-35 |
| Propyl γ-C H₂ | ~40-45 | |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Protocol for IR Spectroscopy:
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Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
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Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indole) | ~3400 | Medium, sharp |
| N-H Stretch (Primary Amine) | 3300-3500 | Medium, pair of bands |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |
| C-F Stretch | 1000-1250 | Strong |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern.
Protocol for Mass Spectrometry:
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
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Acquisition: Use Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrum Data:
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[M+H]⁺: m/z = 193.11
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Key Fragmentation: The most likely fragmentation is the α-cleavage next to the nitrogen atom, resulting in the loss of the ethyl-indole moiety and yielding a fragment at m/z = 30 (CH₂=NH₂⁺). Another characteristic fragmentation would be the formation of a stabilized indolylmethyl cation (m/z = 148).
Synthetic Approach
A common synthetic route to 3-substituted indoles involves electrophilic substitution at the C3 position. A plausible synthesis for 3-(5-fluoro-1H-indol-3-yl)propan-1-amine is outlined below.
Caption: Plausible synthetic workflow for the target compound.
This two-step process involves a Michael addition of the electron-rich indole to acrylonitrile to form the corresponding propanenitrile intermediate. Subsequent reduction of the nitrile group affords the desired primary amine. This method is efficient and widely used for synthesizing tryptamine analogs.
Applications in Research and Drug Development
The tryptamine scaffold is a cornerstone in the development of therapeutics for central nervous system disorders.[3]
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Serotonin Receptor Ligands: Many tryptamine derivatives are agonists or antagonists for serotonin (5-HT) receptors. This compound could be investigated for its activity at various 5-HT subtypes, which are implicated in depression, anxiety, and psychosis.[2][3]
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Metabolic Stability: The 5-fluoro substitution is a common strategy to block metabolic oxidation at that position, potentially increasing the compound's half-life and bioavailability compared to its non-fluorinated counterpart.
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Molecular Probe: As a novel analog, it can serve as a molecular probe to study the structure-activity relationships (SAR) of tryptamine-based ligands at their respective biological targets.
Safety and Handling
As with any research chemical, proper safety protocols must be followed.
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Hazard Classification: This chemical is considered hazardous. It can cause severe skin burns and eye damage.[6][9]
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Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this compound.[6]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[6][9]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
In case of exposure:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
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Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[6]
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Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-(5-fluoro-1H-indol-3-yl)propan-1-ol. PubChem. [Link]
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National Center for Biotechnology Information. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). PubMed Central. [Link]
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CP Lab Safety. (n.d.). 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol, 98% Purity. [Link]
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ResearchGate. (2025). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives.... [Link]
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ResearchGate. (2023). Synthesis and biological evaluation of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives.... [Link]
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National Center for Biotechnology Information. (2020). Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives.... PubMed. [Link]
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ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
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ResearchGate. (2020). Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives.... [Link]
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National Center for Biotechnology Information. (2022). PubChem Compound Summary for 3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propan-1-amine. PubChem. [Link]
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Wikipedia. (2025). Bretisilocin. [Link]
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Pharmaffiliates. (n.d.). 3-(Methylamino)-1-(thiophen-3-yl)propan-1-ol. [Link]
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